molecular formula C12H17ClN2O2 B1379506 6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride CAS No. 1803605-02-8

6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Cat. No.: B1379506
CAS No.: 1803605-02-8
M. Wt: 256.73 g/mol
InChI Key: OVSCBKFIGWRAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a methoxyethyl group, and a tetrahydroquinolin-2-one core.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural features allow it to interact with various biomolecules.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and synthesis.

Industry: In industry, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity and stability make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one with an appropriate amine source under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process would be optimized for efficiency, yield, and purity, often involving continuous flow chemistry to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide or nitric acid, with reactions typically conducted at elevated temperatures.

  • Reduction: Reducing agents such as iron or tin chloride are often used, with reactions carried out in acidic conditions.

  • Substitution: Various nucleophiles can be used, with reactions often performed in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of compounds with different functional groups attached to the methoxyethyl moiety.

Mechanism of Action

The mechanism by which 6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

  • 6-Amino-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione

  • 6-Amino-1-(2-methoxyethyl)pyridine-2,4(1H,3H)-dione

  • 6-Amino-1-(2-methoxyethyl)quinoline-2,4(1H,3H)-dione

Uniqueness: 6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is unique in its structural features, particularly the tetrahydroquinolin-2-one core, which distinguishes it from other similar compounds. This structural difference can lead to variations in reactivity and biological activity.

Properties

IUPAC Name

6-amino-1-(2-methoxyethyl)-3,4-dihydroquinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-16-7-6-14-11-4-3-10(13)8-9(11)2-5-12(14)15;/h3-4,8H,2,5-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSCBKFIGWRAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CCC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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